molecular formula C9H9F3O2 B1313210 2-(3-(Trifluoromethoxy)phenyl)ethanol CAS No. 642444-30-2

2-(3-(Trifluoromethoxy)phenyl)ethanol

Cat. No.: B1313210
CAS No.: 642444-30-2
M. Wt: 206.16 g/mol
InChI Key: YPZUGJLCXIAZNI-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 3-(trifluoromethoxy)benzaldehyde under hydrogen gas (H2) at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2-(3-(Trifluoromethoxy)phenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-(Trifluoromethoxy)benzaldehyde or 3-(Trifluoromethoxy)benzoic acid.

    Reduction: 2-(3-(Trifluoromethoxy)phenyl)ethane.

    Substitution: 2-(3-(Trifluoromethoxy)phenyl)ethyl chloride.

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)ethanol is primarily influenced by the presence of the trifluoromethoxy group, which imparts unique electronic properties to the molecule. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The molecular targets and pathways involved depend on the specific application and the nature of the compound it is incorporated into.

Comparison with Similar Compounds

  • 2-(4-(Trifluoromethoxy)phenyl)ethanol
  • 2-(2-(Trifluoromethoxy)phenyl)ethanol
  • 2-(3-(Trifluoromethyl)phenyl)ethanol

Comparison: 2-(3-(Trifluoromethoxy)phenyl)ethanol is unique due to the position of the trifluoromethoxy group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For example, the electron-withdrawing effect of the trifluoromethoxy group can vary based on its position, affecting the compound’s acidity, solubility, and overall chemical behavior.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUGJLCXIAZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442744
Record name 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642444-30-2
Record name 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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